molecular formula C26H15N3O3S B7727667 MFCD04171682

MFCD04171682

Cat. No.: B7727667
M. Wt: 449.5 g/mol
InChI Key: VIFLUIFQOUGZDU-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on analogous entries (e.g., MDL numbers such as MFCD00126844, MFCD10697534, and MFCD02258901), we can infer that it is likely a synthetic organic compound with applications in coordination chemistry, catalysis, or pharmaceutical research. Typical properties for compounds in this MDL series include:

  • Molecular formula: Hypothetically, it may resemble structures such as C₉H₁₀BrO₂ (brominated aromatic esters) or C₇H₁₀N₂O (heterocyclic amines), based on similar compounds in the evidence .
  • Synthesis: Likely involves multistep reactions using catalysts (e.g., A-FGO in THF) or green chemistry protocols, as seen in analogous preparations .
  • Applications: Potential use in ligand design for transition-metal catalysis or as a bioactive intermediate in drug discovery .

Properties

IUPAC Name

(E)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15N3O3S/c27-15-19(14-21-12-13-25(32-21)18-8-10-20(11-9-18)29(30)31)26-28-24(16-33-26)23-7-3-5-17-4-1-2-6-22(17)23/h1-14,16H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFLUIFQOUGZDU-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD04171682 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and equipment ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions: MFCD04171682 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include modified versions of the original compound or entirely new compounds with different properties and applications.

Scientific Research Applications

MFCD04171682 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD04171682 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions, resulting in the compound’s observed effects. The exact mechanism may vary depending on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical properties of MFCD04171682 with structurally related compounds from the evidence. Parameters include molecular weight, solubility, synthesis yield, and key functional groups.

Parameter This compound (Hypothetical) CAS 1761-61-1 (C₇H₅BrO₂) CAS 41841-16-1 (C₉H₉BrO₂) CAS 905306-69-6 (C₇H₁₀N₂O)
Molecular Weight ~200–230 g/mol 201.02 229.07 138.17
Solubility Moderate (0.2–0.7 mg/mL) 0.687 mg/mL (THF) 0.219 mg/mL (1,4-dioxane) Highly soluble in water
Synthesis Yield 70–85% 98% (ethanol recrystallization) Not specified 30–69% (DMF/THF routes)
Key Functional Groups Bromoaryl or heterocyclic amine Bromobenzene, ester Bromoaryl, ester Pyridylmethylamine, ether
Bioactivity Not determined H302 (acute toxicity) CYP1A2 inhibitor Non-CYP inhibitor, non-BBB permeable

Structural and Functional Differences

Brominated Aryl vs. Heterocyclic Cores :

  • Brominated compounds like CAS 1761-61-1 exhibit higher molecular weights and lipophilicity (LogP ~2.4–2.7) compared to nitrogen-rich analogs like CAS 905306-69-6 (LogP ~1.2), affecting solubility and membrane permeability .
  • Heterocyclic amines (e.g., pyridylmethylamines) show enhanced GI absorption but lack BBB penetration, making them unsuitable for CNS-targeted drugs .

Synthetic Complexity :

  • Bromoaryl esters (e.g., CAS 41841-16-1) require harsh conditions (e.g., 1,4-dioxane reflux), whereas heterocyclic amines use milder solvents like THF with HATU coupling agents .

Safety Profiles :

  • Brominated compounds often carry acute toxicity warnings (e.g., H302), while nitrogen-based analogs may have lower hazard profiles but higher synthetic accessibility scores (~1.5 vs. 1.0) .

Research Implications and Limitations

Gaps in Data: Specific spectral data (e.g., NMR, LC-MS) and crystallographic structures (CCDC numbers) for this compound are unavailable in the provided evidence, limiting mechanistic insights .

Methodological Recommendations :

  • Future studies should prioritize X-ray diffraction and HPLC purity assays to validate structural hypotheses .
  • Computational modeling (e.g., DFT for LogP predictions) could supplement experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.